Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a synthetic organic compound featuring a 1,2-dihydropyridin-2-one (dihydropyridinone) core. The molecule is substituted at position 4 of the dihydropyridinone ring with a 4-cyanophenyl group, while a methyl ester-linked acetate moiety is attached to the nitrogen atom at position 1. This structure suggests applications in medicinal chemistry, possibly as an intermediate in drug synthesis or as a scaffold for bioactive molecules. Crystallographic analysis of such compounds often employs software like SHELXL for structural refinement .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-[4-(4-cyanophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H12N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-8H,10H2,1H3 |
InChI Key |
ZPSOBOPLFMFAKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine Derivatives
Pyridine derivatives, such as those containing the 1,2-dihydropyridine core, can be synthesized through various methods. One common approach involves the condensation of appropriate starting materials in the presence of catalysts or bases.
Method 1 : The Hantzsch reaction is a well-known method for synthesizing pyridine derivatives. It involves the condensation of an aldehyde, a ketone, and an active methylene compound in the presence of ammonia or an ammonium salt.
Method 2 : Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, reacting a pyridone derivative with a boronic acid in the presence of palladium and a base can yield substituted pyridine compounds.
Introduction of the Cyanophenyl Group
The introduction of a 4-cyanophenyl group into a pyridine derivative typically involves cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a halogenated pyridine and a cyanophenyl boronic acid could be used.
Formation of the Acetate Moiety
The acetate moiety can be introduced through esterification reactions. For example, reacting a hydroxyl group with acetic anhydride or methyl chloroacetate in the presence of a base can yield the desired acetate derivative.
Analysis and Characterization
Once synthesized, the compound would need to be purified and characterized using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
Data Table: General Synthesis Approaches
| Method | Starting Materials | Conditions | Product |
|---|---|---|---|
| Hantzsch Reaction | Aldehyde, Ketone, Active Methylene Compound, Ammonia | Reflux in Ethanol or Acetic Acid | Pyridine Derivative |
| Suzuki-Miyaura Coupling | Halogenated Pyridine, Cyanophenyl Boronic Acid, Palladium Catalyst, Base | Solvent like Toluene or DME, Reflux | Substituted Pyridine |
| Esterification | Hydroxyl Group, Acetic Anhydride or Methyl Chloroacetate, Base | Solvent like Pyridine or DCM, Room Temperature | Acetate Derivative |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The cyano group and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Core Structure and Substituents
- This compound: Core: 1,2-dihydropyridinone. Substituents:
- Position 4: 4-cyanophenyl (aromatic, electron-withdrawing).
- Ester group: Methyl. Key functional groups: Cyano (-CN), ester (-COOCH₃), ketone (C=O).
- Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate : Core: 1,2-dihydropyridinone. Substituents:
- Position 3: Cyano (-CN).
- Position 4: Methylsulfanyl (-SCH₃; sulfur-containing, electron-donating).
- Position 6: Phenyl (aromatic, hydrophobic).
- Ester group: Ethyl. Key functional groups: Cyano, thioether (-S-), ester (-COOCH₂CH₃), ketone.
-
- Core : Thiazole (aromatic heterocycle).
- Substituents :
- 4-(4-cyanophenyl)thiazol group.
- Additional complex substituents: Triazolium, pyridine, and methylamino acetate. Key functional groups: Cyano, thiazole, triazolium, ester (-COOCH₂).
Implications of Structural Variations
- Electron Effects: The 4-cyanophenyl group in the user’s compound increases polarity and may enhance binding to electron-rich biological targets.
- Ester Groups :
- Ring Systems: The dihydropyridinone core (user’s compound and Ethyl analog) is a lactam, enabling hydrogen bonding. The thiazole in Isavuconazonium contributes to aromatic stacking and metabolic stability, critical for its antifungal activity .
Data Table: Comparative Analysis
Biological Activity
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a dihydropyridine ring substituted with a cyanophenyl group. The structural formula is represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- AMPA Receptor Antagonism : The compound has shown significant antagonistic action against AMPA receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and Parkinson's disease .
- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals, it can mitigate oxidative stress-related damage in neuronal tissues .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions. This activity is particularly relevant for diseases characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound significantly improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups. The neuroprotective effects were attributed to its antioxidant properties and AMPA receptor antagonism .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory responses, the compound was tested in vitro on human macrophages stimulated with lipopolysaccharides (LPS). This compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
